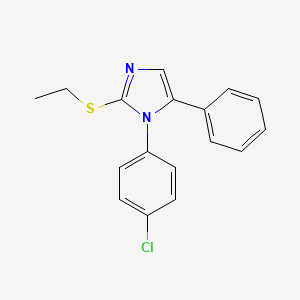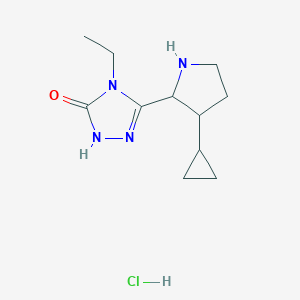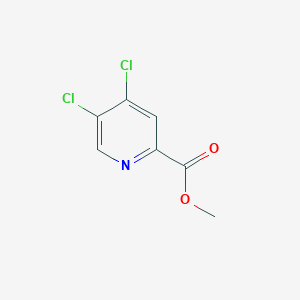
Methyl 4,5-dichloropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dichloropicolinate (MDP) is a synthetic compound of the pyridine family that has been used in a variety of scientific research applications. MDP is an inexpensive and relatively simple compound to synthesize, making it an attractive option for a variety of research experiments.
Scientific Research Applications
Methyl 4,5-dichloropicolinate has been used in a variety of scientific research applications, including drug metabolism studies, enzyme inhibition, and protein-protein interactions. This compound has also been used in the study of metabolic pathways, gene expression, and signal transduction pathways. In addition, this compound has been used in the study of cancer and other diseases, as well as in drug development.
Mechanism of Action
Mode of Action
The interaction of Methyl 4,5-dichloropicolinate with its potential targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
As a relatively new compound, the downstream effects of its interaction with biochemical pathways are still under investigation .
Pharmacokinetics
The impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action, but specific details are currently unknown .
Advantages and Limitations for Lab Experiments
Methyl 4,5-dichloropicolinate has several advantages for use in laboratory experiments. This compound is a relatively inexpensive compound to synthesize, and it is also relatively easy to synthesize. In addition, this compound is relatively stable, and it has been shown to be non-toxic in laboratory studies. However, this compound is also known to be a potent inhibitor of certain enzymes and proteins, and it can also interfere with certain metabolic processes. Therefore, it is important to be aware of the potential limitations of this compound when used in laboratory experiments.
Future Directions
There are a number of potential future directions for Methyl 4,5-dichloropicolinate research. One potential direction is to explore the use of this compound in drug development. Another potential direction is to explore the potential applications of this compound in the study of cancer and other diseases. In addition, further research could be conducted to explore the potential interactions of this compound with other molecules, as well as to explore the potential effects of this compound on gene expression and signal transduction pathways. Finally, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Synthesis Methods
Methyl 4,5-dichloropicolinate is synthesized from the reaction of 4,5-dichloropyridine and methyl iodide in the presence of base. The reaction is carried out in an aqueous solution of dichloropyridine and methyl iodide at a temperature of 0-10°C. The reaction is then quenched with aqueous sodium hydroxide, and the resulting product is then extracted with chloroform and purified by column chromatography.
properties
IUPAC Name |
methyl 4,5-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBZQZGENXXGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol](/img/structure/B2727022.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2727025.png)
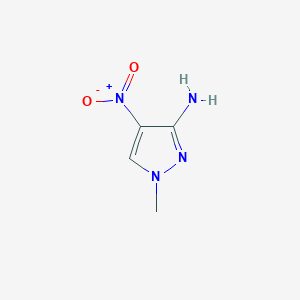
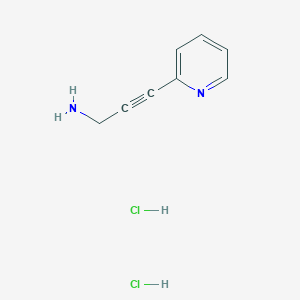
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2727030.png)
![4-(5,6-Dimethylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2727031.png)
![5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2727033.png)
![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2727036.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2727038.png)
